molecular formula C11H7F3N2O B1388619 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol CAS No. 1214325-64-0

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol

Cat. No. B1388619
CAS RN: 1214325-64-0
M. Wt: 240.18 g/mol
InChI Key: OHBKPEJGJVBILN-UHFFFAOYSA-N
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Description

Pyridine derivatives like “5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol” are aromatic heterocyclic compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the chemical formula -CF3. It’s characterized by a high electronegativity and the ability to significantly influence the physical and chemical properties of organic compounds .


Molecular Structure Analysis

The molecular structure of pyridine derivatives is influenced by the presence of the pyridine ring and any substituents. The trifluoromethyl group, for example, can influence the electronic properties of the molecule due to its high electronegativity .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can vary widely depending on the specific compound and conditions. Pyridine itself is a basic heterocyclic organic compound, similar to benzene and nitrogen, but with one methine group (=CH−) replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol” would depend on its specific structure. Pyridine derivatives, in general, are characterized by their aromaticity, basicity, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in medicinal chemistry, the mechanism of action often refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with handling and using “5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

The future directions for research into “5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol” and similar compounds could include exploring their potential uses in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

5-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(3-4-9(17)16-10)7-2-1-5-15-6-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBKPEJGJVBILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NC(=O)C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol

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